molecular formula C14H20FNO B12580625 [(3R,4R)-1-Ethyl-4-(4-fluorophenyl)piperidin-3-yl]methanol CAS No. 185216-33-5

[(3R,4R)-1-Ethyl-4-(4-fluorophenyl)piperidin-3-yl]methanol

Cat. No.: B12580625
CAS No.: 185216-33-5
M. Wt: 237.31 g/mol
InChI Key: XPULMVDJJYGRIL-OCCSQVGLSA-N
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Description

[(3R,4R)-1-Ethyl-4-(4-fluorophenyl)piperidin-3-yl]methanol is a chiral compound with a piperidine ring structure It features an ethyl group at the 1-position, a fluorophenyl group at the 4-position, and a hydroxymethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R,4R)-1-Ethyl-4-(4-fluorophenyl)piperidin-3-yl]methanol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction.

    Addition of the Fluorophenyl Group: The fluorophenyl group is added through a nucleophilic substitution reaction.

    Hydroxymethylation: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde as a reagent.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [(3R,4R)-1-Ethyl-4-(4-fluorophenyl)piperidin-3-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

[(3R,4R)-1-Ethyl-4-(4-fluorophenyl)piperidin-3-yl]methanol has various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of [(3R,4R)-1-Ethyl-4-(4-fluorophenyl)piperidin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: Similar in structure but lacks the ethyl and hydroxymethyl groups.

    4-Methyl-2-N-(2-pyridylmethyl)aminophenol: Contains a piperidine ring but differs in substituents.

Uniqueness

[(3R,4R)-1-Ethyl-4-(4-fluorophenyl)piperidin-3-yl]methanol is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

185216-33-5

Molecular Formula

C14H20FNO

Molecular Weight

237.31 g/mol

IUPAC Name

[(3R,4R)-1-ethyl-4-(4-fluorophenyl)piperidin-3-yl]methanol

InChI

InChI=1S/C14H20FNO/c1-2-16-8-7-14(12(9-16)10-17)11-3-5-13(15)6-4-11/h3-6,12,14,17H,2,7-10H2,1H3/t12-,14+/m1/s1

InChI Key

XPULMVDJJYGRIL-OCCSQVGLSA-N

Isomeric SMILES

CCN1CC[C@H]([C@H](C1)CO)C2=CC=C(C=C2)F

Canonical SMILES

CCN1CCC(C(C1)CO)C2=CC=C(C=C2)F

Origin of Product

United States

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